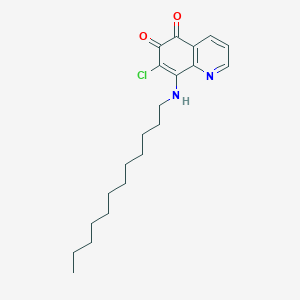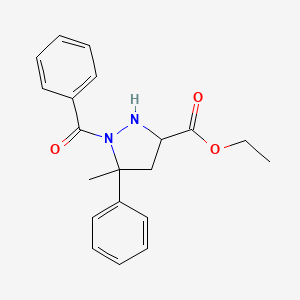
3-Pyrazolidinecarboxylic acid, 1-benzoyl-5-methyl-5-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is a synthetic organic compound belonging to the pyrazolidine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a phenyl group attached to a pyrazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolidine ring. The benzoyl group is introduced through a subsequent acylation reaction using benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 1-PHENYL-3-METHYL-5-PYRAZOLIDINECARBOXYLATE: Similar structure but lacks the benzoyl group.
ETHYL 1-BENZOYL-3-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE: Similar but with different substitution patterns on the pyrazolidine ring.
Uniqueness
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is unique due to the presence of both benzoyl and phenyl groups, which may enhance its chemical reactivity and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
582322-45-0 |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
ethyl 1-benzoyl-5-methyl-5-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19(24)17-14-20(2,16-12-8-5-9-13-16)22(21-17)18(23)15-10-6-4-7-11-15/h4-13,17,21H,3,14H2,1-2H3 |
Clave InChI |
YENAJXLGIHXBPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


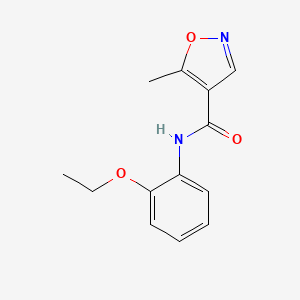

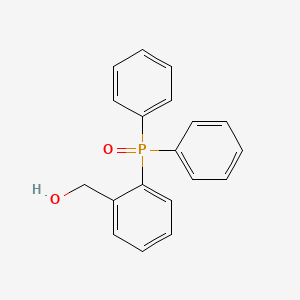
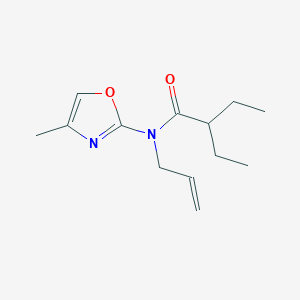
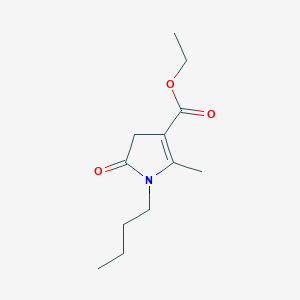
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
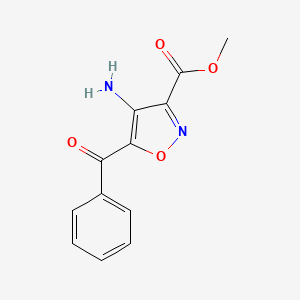

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)

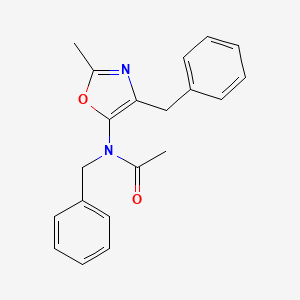
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
